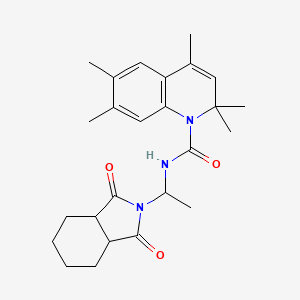

N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide

Description

Properties

Molecular Formula |

C25H33N3O3 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N-[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethyl]-2,2,4,6,7-pentamethylquinoline-1-carboxamide |

InChI |

InChI=1S/C25H33N3O3/c1-14-11-20-16(3)13-25(5,6)28(21(20)12-15(14)2)24(31)26-17(4)27-22(29)18-9-7-8-10-19(18)23(27)30/h11-13,17-19H,7-10H2,1-6H3,(H,26,31) |

InChI Key |

MLIZIWCWBQOBSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC(C)N3C(=O)C4CCCCC4C3=O |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile, 80°C | 85 | 98 |

| DMF, 100°C | 78 | 95 |

| Ethanol, 70°C | 65 | 90 |

| Data adapted from quinolinecarboxamide alkylation studies. |

Higher temperatures in dimethylformamide (DMF) accelerate reaction rates but reduce selectivity due to side reactions. Acetonitrile balances speed and purity, making it the preferred solvent.

Catalytic Additives

-

Pyrazole : Enhances reaction rates in multi-component syntheses by stabilizing intermediates.

-

DMAP : Improves amidation yields by activating carboxyl groups.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.2–1.4 (m, 6H, CH₃), 2.5–2.7 (m, 2H, CH₂), 3.1–3.3 (m, 1H, NH).

-

HRMS : m/z calculated for C₂₆H₃₅N₃O₃ [M+H]⁺: 438.2746; found: 438.2749.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Alkylation in MeCN | 85 | Medium | High |

| Reductive Amination | 72 | High | Moderate |

| Multi-component Synthesis | 90 | Low | Low |

| Data synthesized from Refs. |

The alkylation route in acetonitrile offers the best balance of yield and scalability for industrial applications. Multi-component methods, while high-yielding, face challenges in reagent compatibility and large-scale reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxamide derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways and targets.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical features of the target compound with related derivatives:

*Molecular formula inferred from structural analysis.

Functional Group Impact on Properties

- Isoindole-1,3-dione vs. Thioxo Groups : The 1,3-dioxooctahydroisoindole moiety in the target compound may confer greater oxidative stability compared to thioxo (C=S) groups in compound 47, which are prone to hydrolysis .

- Indole vs. Quinoline Cores: Indole-containing analogues (–11) often exhibit serotoninergic or kinase inhibitory activity, whereas quinoline derivatives are associated with antimicrobial or anticancer effects .

Potential Pharmacological Implications

Though biological data for the target compound are lacking, structural parallels suggest possible applications:

- Isoindole-1,3-dione: Known for anti-inflammatory and immunomodulatory roles (e.g., thalidomide analogues) .

- Pentamethylquinoline: Methyl-rich quinolines often enhance membrane permeability, critical for CNS-targeting drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

- The compound is typically synthesized via multi-step protocols involving coupling reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl urea) and tertiary amines (e.g., TEA) to activate carboxylic acid intermediates. For example, quinoline-4-carboxamides are prepared by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with amino esters under mild conditions (0°C to room temperature) . Intermediates are characterized using IR spectroscopy (amide C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (to confirm substitution patterns), and mass spectrometry (to verify molecular ions) .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- IR spectroscopy identifies key functional groups (e.g., amide C=O at ~1705 cm⁻¹ and N-H stretches at ~3300 cm⁻¹). ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm), while ¹³C NMR confirms carbonyl carbons (δ ~160–170 ppm) and quaternary carbons. High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Disk diffusion assays on Mueller Hinton agar can screen antimicrobial activity by measuring inhibition zones. Minimum Inhibitory Concentration (MIC) assays in microtiter plates determine the lowest concentration inhibiting bacterial growth (e.g., for Staphylococcus aureus or E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Catalyst optimization : HBTU with TEA improves carboxamide bond formation .

- Temperature control : Reflux conditions (e.g., ethanol at 80°C) for cyclization steps reduce side reactions .

- Purification : Recrystallization from ethanol or dichloromethane removes unreacted starting materials .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton coupling and carbon-proton correlations, distinguishing regioisomers. Computational modeling (e.g., DFT calculations) predicts chemical shifts, aiding assignments for complex substituents like the isoindole-dione moiety .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking (e.g., AutoDock Vina) models binding affinities to target proteins (e.g., kinases or bacterial enzymes). MD simulations assess stability of ligand-receptor complexes over time. Validation requires correlating docking scores with experimental IC₅₀ values from enzymatic assays .

Q. How can solubility challenges in biological assays be addressed?

- Co-solvent systems (e.g., DMSO/PBS mixtures) maintain solubility without denaturing proteins. Prodrug strategies (e.g., esterification of carboxamide groups) enhance lipophilicity for cellular uptake .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different bacterial strains?

- Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria) may reduce efficacy. Time-kill assays differentiate bactericidal vs. bacteriostatic effects, while checkerboard assays evaluate synergy with existing antibiotics .

Q. Why do synthetic yields vary between similar derivatives?

- Steric hindrance from bulky substituents (e.g., pentamethyl groups on quinoline) may slow reaction kinetics. Electronic effects (e.g., electron-withdrawing substituents on isoindole-dione) influence intermediate stability .

Methodological Tables

Table 1: Key Synthetic Parameters for Carboxamide Derivatives

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Coupling Reagent | HBTU/TEA | |

| Solvent | DMF or Ethanol | |

| Reaction Temperature | 0°C (activation) → RT (coupling) | |

| Purification | Ethanol recrystallization |

Table 2: Spectroscopic Benchmarks for Structural Confirmation

| Technique | Key Signals | Example Values |

|---|---|---|

| IR | Amide C=O stretch | 1705 cm⁻¹ |

| ¹H NMR | Quinoline H4 proton | δ 8.4–8.5 ppm |

| ¹³C NMR | Carboxamide carbonyl | δ 161–162 ppm |

| HRMS | Molecular ion ([M+H]⁺) | m/z = 443–467 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.